tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is a chemical compound with the molecular formula C16H20ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl carbamate group and a 5-chloro-2-(oxolane-3-carbonyl)phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-2-(oxolane-3-carbonyl)phenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interactions between small molecules and biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate
- tert-Butyl N-[5-chloro-2-(tetrahydrofuran-2-carbonyl)phenyl]carbamate
Uniqueness
tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate is unique due to its specific structural features, such as the presence of the oxolane-3-carbonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H20ClNO4 |
---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-13-8-11(17)4-5-12(13)14(19)10-6-7-21-9-10/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20) |
InChI Key |
NJTABZCGXCGQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCOC2 |
Origin of Product |
United States |
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